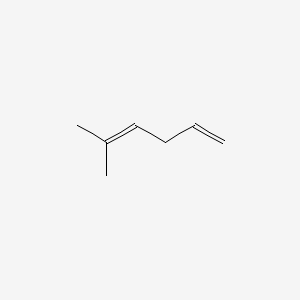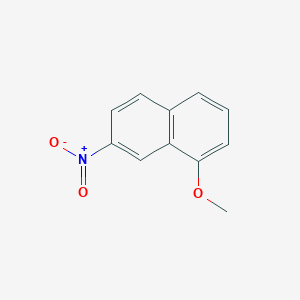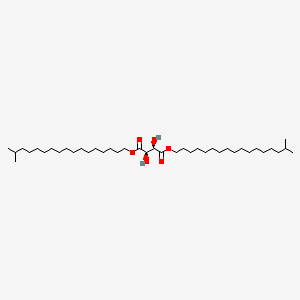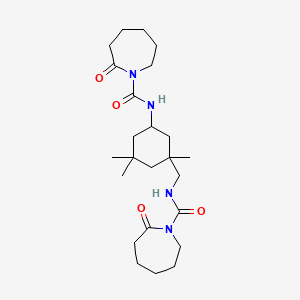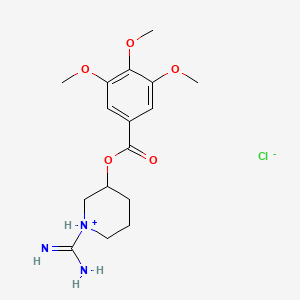
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a trimethoxybenzoate moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride typically involves the reaction of piperidine derivatives with trimethoxybenzoic acid. The process generally includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is functionalized with a carbamimidoyl group.
Esterification: The functionalized piperidine derivative is then reacted with 3,4,5-trimethoxybenzoic acid under esterification conditions to form the desired ester.
Salt Formation: The final step involves the formation of the chloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the trimethoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure may mimic certain biological molecules, making it useful in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;sulfate
- (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;phosphate
Uniqueness
What sets (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride apart from similar compounds is its specific chloride salt form, which may influence its solubility, stability, and reactivity. This unique form can lead to different biological and chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
75231-03-7 |
|---|---|
Formule moléculaire |
C16H24ClN3O5 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C16H23N3O5.ClH/c1-21-12-7-10(8-13(22-2)14(12)23-3)15(20)24-11-5-4-6-19(9-11)16(17)18;/h7-8,11H,4-6,9H2,1-3H3,(H3,17,18);1H |
Clé InChI |
KFUOGBOPVYNZMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC[NH+](C2)C(=N)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


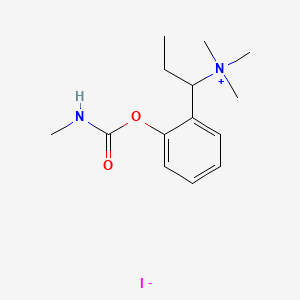
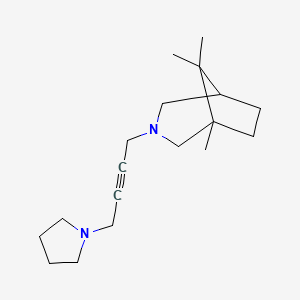
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)




